molecular formula C9H9ClF2N2O B2928872 1-(2-Chloroethyl)-3-(3,4-difluorophenyl)urea CAS No. 2168354-72-9

1-(2-Chloroethyl)-3-(3,4-difluorophenyl)urea

Cat. No.: B2928872
CAS No.: 2168354-72-9
M. Wt: 234.63
InChI Key: CCIKTRZLAGTVRI-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-3-(3,4-difluorophenyl)urea is a substituted urea derivative characterized by a 2-chloroethyl group and a 3,4-difluorophenyl moiety. Its molecular formula is C₉H₈ClF₂N₂O, with a molecular weight of 233.5 g/mol.

Properties

IUPAC Name

1-(2-chloroethyl)-3-(3,4-difluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF2N2O/c10-3-4-13-9(15)14-6-1-2-7(11)8(12)5-6/h1-2,5H,3-4H2,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIKTRZLAGTVRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NCCCl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroethyl)-3-(3,4-difluorophenyl)urea typically involves the reaction of 3,4-difluoroaniline with 2-chloroethyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroethyl)-3-(3,4-difluorophenyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the ethyl group.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May be studied for its interactions with biological molecules and potential bioactivity.

    Medicine: Could be investigated for its potential therapeutic properties or as a precursor to pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2-Chloroethyl)-3-(3,4-difluorophenyl)urea exerts its effects depends on its interactions at the molecular level. It may target specific enzymes or receptors, leading to changes in biochemical pathways. The chloroethyl group could facilitate binding to certain molecular targets, while the difluorophenyl group may enhance its stability or activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Urea Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Solubility (LogP)* Applications
1-(2-Chloroethyl)-3-(3,4-difluorophenyl)urea C₉H₈ClF₂N₂O 233.5 2-Chloroethyl, 3,4-difluorophenyl Alkylating agent, sEH inhibition ~2.5 Anticancer research, enzyme inhibition
1-(4-Hydroxyadamantan-1-yl)-3-(3,4-difluorophenyl)urea C₁₇H₂₀F₂N₂O₂ 322.3 4-Hydroxyadamantyl, 3,4-difluorophenyl Soluble epoxide hydrolase inhibitor ~1.8 Cardiovascular, anti-inflammatory
1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)urea C₁₃H₉Cl₂FN₂O 299.1 3,4-Dichlorophenyl, 4-fluorophenyl Herbicidal activity ~3.2 Agrochemicals
1-(3-Chloro-4-methylphenyl)-3-(3,4-dichlorophenyl)urea C₁₄H₁₁Cl₃N₂O 329.5 3-Chloro-4-methylphenyl, 3,4-dichlorophenyl Pesticidal activity ~4.0 Pesticides
1-(3,4-Difluorophenyl)-3-(prop-2-yn-1-yl)urea C₁₀H₈F₂N₂O 210.2 3,4-Difluorophenyl, propargyl Bioconjugation, click chemistry ~2.0 Drug delivery systems

*LogP values estimated based on substituent hydrophobicity.

Key Research Findings:

Alkylating Activity : The chloroethyl group in the target compound enables DNA alkylation, a mechanism critical for antitumor activity. This parallels nitrosoureas like 1,3-bis(2-chloroethyl)-1-nitrosourea , where chloroethyl groups induce interstrand DNA cross-links, though the absence of a nitroso group in the target compound may reduce carbamoylating side effects .

Fluorine vs. Chlorine Substituents : Fluorinated aromatic rings (e.g., 3,4-difluorophenyl) enhance metabolic stability and bioavailability compared to chlorinated analogs (e.g., 3,4-dichlorophenyl). However, chlorinated derivatives exhibit higher lipophilicity (LogP ~3.2–4.0), favoring agrochemical applications .

Bulkier Substituents : The adamantane group in 1-(4-hydroxyadamantan-1-yl)-3-(3,4-difluorophenyl)urea improves solubility and sEH inhibition efficacy, demonstrating how steric bulk can modulate target engagement .

Propargyl Functionalization : The propargyl group in 1-(3,4-difluorophenyl)-3-(prop-2-yn-1-yl)urea enables click chemistry applications, highlighting the versatility of urea derivatives in bioconjugation .

Mechanistic Insights from Analogous Nitrosoureas

  • DNA Cross-Linking vs. Strand Breaks : Chloroethylnitrosoureas (e.g., N,N'-bis(2-chloroethyl)-N-nitrosourea ) primarily exert cytotoxicity via interstrand DNA cross-links, whereas hydroxylated analogs induce mutagenic single-strand breaks .
  • Role of Solubility : Optimal therapeutic nitrosoureas balance alkylating activity, low carbamoylating activity, and moderate solubility (LogP ~2.0–3.0), ensuring adequate tissue penetration without excessive toxicity .

Biological Activity

1-(2-Chloroethyl)-3-(3,4-difluorophenyl)urea is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. Its structure includes a chloroethyl group and a difluorophenyl substituent, which contribute to its reactivity and biological interactions.

Chemical Characteristics

  • Molecular Formula : C₉H₈ClF₂N₂O
  • Molecular Weight : 234.63 g/mol
  • Functional Groups : Urea, chloroethyl, difluorophenyl

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell proliferation and tumor growth inhibition. The chloroethyl moiety can form covalent bonds with nucleophilic sites in biomolecules, leading to DNA cross-linking and subsequent disruption of cellular processes.

Interaction with Biological Targets

  • DNA Cross-Linking : The compound's electrophilic chloroethyl group can alkylate DNA, resulting in cross-links that inhibit replication and transcription.
  • Enzyme Inhibition : It may also inhibit enzymes involved in cell cycle regulation, particularly those associated with protein kinase pathways, which are crucial in cancer progression .

Antitumor Effects

Research indicates that this compound exhibits significant antitumor activity across various cancer cell lines. The difluorophenyl group enhances lipophilicity and binding affinity to target proteins, thereby increasing the compound's potency.

Case Studies

  • In Vitro Studies : In studies involving human cancer cell lines, the compound demonstrated a dose-dependent inhibition of cell growth. For instance, it was effective against colon carcinoma cells, leading to significant tumor growth inhibition when tested in vivo .
  • Mechanistic Insights : A study highlighted that treatment with this compound resulted in G2/M phase cell cycle arrest and increased rates of apoptosis in treated cells .

Comparative Analysis with Analogues

Compound NameStructure FeaturesBiological ActivityUnique Aspects
This compoundChloroethyl & difluorophenyl groupsSignificant antitumor activityEnhanced lipophilicity
N-(4-iodophenyl)-N′-(2-chloroethyl)ureaIodine substitutionAntitumoral effects through microtubule disruptionRapid uptake by cells
1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)ureaHydroxylated derivativeLower therapeutic activity compared to isomersHigher mutagenicity

Pharmacological Applications

The compound is being explored for its potential applications in treating various RET-dependent cancers such as those of the colon, lung, breast, and pancreas. Its mechanism of action suggests that it could be effective not only as a standalone treatment but also in combination therapies to enhance efficacy against resistant cancer types.

Future Directions

Ongoing research aims to optimize the chemical structure of this compound to improve its pharmacokinetic properties and reduce potential side effects. Molecular hybridization techniques are being investigated to create derivatives that maintain or enhance biological activity while improving solubility and reducing toxicity .

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